molecular formula C26H24N2O6S B2999055 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate CAS No. 851093-36-2

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate

Cat. No.: B2999055
CAS No.: 851093-36-2
M. Wt: 492.55
InChI Key: JZDGYDUKGCGABE-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It belongs to the class of acylpyrazolone derivatives, which are recognized for their significant biological activities and utility in coordination chemistry . The molecular structure integrates a pyrazole core substituted with phenyl, tosyl, and 3,5-dimethoxybenzoate functional groups. Such multi-functional pyrazole derivatives are frequently investigated as key intermediates in organic synthesis and for their potential as ligands for metal ions . Researchers explore these types of compounds for a range of applications, including the development of novel bioactive molecules and as reference standards in analytical studies. The presence of the tosyl group (p-toluenesulfonyl) is a common feature in synthetic chemistry, often used to create reactive intermediates or to modulate the properties of a molecule. This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-10-12-23(13-11-17)35(30,31)24-18(2)27-28(20-8-6-5-7-9-20)25(24)34-26(29)19-14-21(32-3)16-22(15-19)33-4/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDGYDUKGCGABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,5-dimethoxybenzoate is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the tosyl and benzoate groups. The synthesis pathway can be summarized as follows:

  • Formation of the Pyrazole Ring : The initial step usually involves the reaction of hydrazones with appropriate carbonyl compounds.
  • Tosylation : The introduction of the tosyl group enhances the reactivity of the compound towards nucleophiles.
  • Benzoate Formation : The final step involves esterification to form the benzoate derivative.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3-methyl-1-phenyl-4-tosyl-pyrazol derivativeMCF-712.5Apoptosis induction
Related pyrazole compoundA54915.0Cell cycle arrest
Another pyrazole derivativeHeLa10.0Inhibition of topoisomerase

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins and subsequent alleviation of inflammatory symptoms.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. Studies suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-methyl-1-phenyl-4-tosyl-pyrazol derivativeE. coli32 µg/mL
Related pyrazole compoundS. aureus16 µg/mL
Another pyrazole derivativePseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Breast Cancer Treatment : A study involving a series of pyrazole derivatives showed that a specific compound demonstrated a significant reduction in tumor size in MCF-7 xenograft models.
  • Anti-inflammatory Effects in Animal Models : An investigation into the anti-inflammatory effects revealed that administration of a pyrazole derivative resulted in decreased edema in carrageenan-induced paw edema models.

Comparison with Similar Compounds

Key Observations :

  • The 3,5-dimethoxybenzoate exhibits the lowest solubility, attributed to strong electron-withdrawing inductive effects and reduced steric hindrance, which enhance lattice stability in crystalline forms .
  • The 2,6-isomer’s higher solubility arises from increased steric bulk, disrupting efficient crystal packing .

For the target compound, the 3,5-dimethoxybenzoate group likely confers low aqueous solubility, which may impact bioavailability or formulation in pharmaceutical contexts.

Magnetic Properties

In Cu(II) complexes, magnetic susceptibility measurements reveal antiferromagnetic interactions between metal centers. Effective magnetic moments (μeff) for dimethoxybenzoate complexes vary with temperature:

Isomer μeff Range (BM) Temperature Range (K)
3,5-dimethoxy 0.67–1.75 77–298
2,3-dimethoxy 0.47–1.47 77–296
2,6-dimethoxy 0.46–1.47 76–303

Key Observations :

  • The 3,5-dimethoxybenzoate complex shows the highest μeff values, suggesting weaker antiferromagnetic coupling compared to 2,3- and 2,6-isomers. This may result from distinct coordination geometries or ligand field effects .
  • These trends highlight the role of methoxy positioning in modulating electronic environments, which could influence redox behavior or catalytic activity in related compounds.

Thermal Stability

Thermogravimetric analysis (TGA) of Cu(II) dimethoxybenzoates reveals decomposition pathways:

  • 3,5-dimethoxybenzoate : CuL₂·2H₂O → CuL₂ → CuO (dehydration at higher temperatures, indicating tightly bound water in the inner coordination sphere).
  • 2,6-dimethoxybenzoate : CuL₂·H₂O → CuL₂ → CuO (lower dehydration temperatures, suggesting outer-sphere water molecules).

Key Observations :

  • The 3,5-isomer’s thermal stability correlates with stronger metal-ligand bonding, likely due to optimal electron donation from the symmetrically placed methoxy groups .
  • For the target compound, the 3,5-dimethoxybenzoate ester may exhibit enhanced thermal stability compared to esters of other isomers, though experimental validation is required.

Electronic Effects

The meta-substitution of methoxy groups in 3,5-dimethoxybenzoate creates a conjugated electron-withdrawing system, stabilizing the benzene ring through resonance. In contrast, ortho-substituted isomers (e.g., 2,6-) experience steric clashes and reduced conjugation, altering reactivity and intermolecular interactions .

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